

Application Note: High-Performance Synthesis of Avibactam Sodium via Urea Cyclization

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Compound of Interest

Compound Name: Avibactam sodium, (+)-

CAS No.: 1383814-68-3

Cat. No.: B1437214

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Executive Summary & Strategic Rationale

This application note details a scalable, high-fidelity protocol for the synthesis of Avibactam Sodium, a non-

-lactam

-lactamase inhibitor. Unlike early discovery routes utilizing Ring-Closing Metathesis (RCM), which suffer from high catalyst costs and dilution requirements, this guide focuses on the Urea Cyclization pathway.

Why this Route? The urea cyclization strategy constructs the diazabicyclooctane (DBO) core by inserting a carbonyl bridge between the piperidine nitrogen and the C5-amino group. This method is preferred for process chemistry due to:

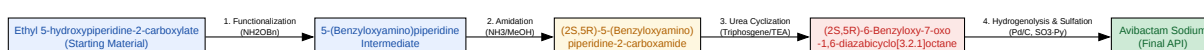
- Atom Economy: Utilizes inexpensive carbonyl sources (Triphosgene or CDI).
- Scalability: Avoids high-dilution conditions required for RCM.

- Safety: Mitigates the use of gaseous phosgene by employing solid surrogates like Triphosgene.

Retrosynthetic Analysis & Pathway Visualization

The synthesis hinges on the construction of the [3.2.1] bicyclic urea system from a functionalized piperidine precursor.

Critical Process Flow



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Figure 1: Strategic process flow for Avibactam Sodium synthesis focusing on the Amidation-First Urea Cyclization route.

Detailed Experimental Protocol

Stage 1: Amidation of the Precursor

Objective: Convert the ester moiety to a primary amide prior to cyclization. This order of operations prevents the formation of unstable carboxylic acid intermediates often encountered in the "Cyclization-First" route.

Reagents:

- Substrate: Ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate[1][2]
- Reagent: 7M Ammonia in Methanol (NH₃/MeOH)
- Solvent: Methanol (MeOH)

Protocol:

- Charge: Load the piperidine ester substrate (1.0 eq) into a pressure-rated reactor.

- Dissolution: Add Methanol (5 vol) and stir until homogenous.
- Ammonolysis: Charge 7M NH₃/MeOH (10.0 eq) at 0–5°C.
- Reaction: Seal the reactor and stir at 20–25°C for 16–24 hours.
 - Process Insight: Monitor by HPLC. The reaction is driven by the high concentration of ammonia.
- Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
- Crystallization: Triturate the residue with MTBE (methyl tert-butyl ether) to yield the amide as a white solid.

Stage 2: Urea Cyclization (The Critical Step)

Objective: Formation of the DBO core via insertion of a carbonyl bridge.

Mechanism & Causality: We utilize Triphosgene as a solid phosgene equivalent. It decomposes in situ to generate phosgene, which reacts with the secondary amine (piperidine N1) to form a carbamoyl chloride intermediate. This intermediate undergoes rapid intramolecular nucleophilic attack by the benzyloxyamine (N6) to close the ring.

Reagents:

- Substrate: (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide[2][3]
- Carbonyl Source: Triphosgene (0.4 eq) [Equivalent to 1.2 eq Phosgene]
- Base: Triethylamine (TEA) (3.0 eq)
- Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

- Setup: Purge a reactor with N

- . Add the Amide substrate (1.0 eq) and anhydrous DCM (10 vol). Cool to 0°C.[4]
- Base Addition: Add TEA (3.0 eq) dropwise, maintaining temperature < 5°C.
- Cyclization: Dissolve Triphosgene (0.4 eq) in DCM (2 vol) in a separate vessel. Add this solution slowly to the reactor over 1 hour, maintaining 0–5°C.
 - Critical Parameter: Slow addition is vital to prevent intermolecular oligomerization. The high dilution locally at the addition point favors intramolecular cyclization.
- Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.
 - QC Check: HPLC should show < 2% starting material.
- Quench: Quench carefully with saturated aqueous NaHCO₃.
- .
- Extraction: Separate phases. Wash the organic layer with water and brine. Dry over Na₂SO₄.
- .
- Isolation: Concentrate to obtain the protected DBO intermediate.

Stage 3: Global Deprotection & Sulfation

Objective: Removal of the benzyl protecting group and installation of the sulfate moiety.[5]

Protocol:

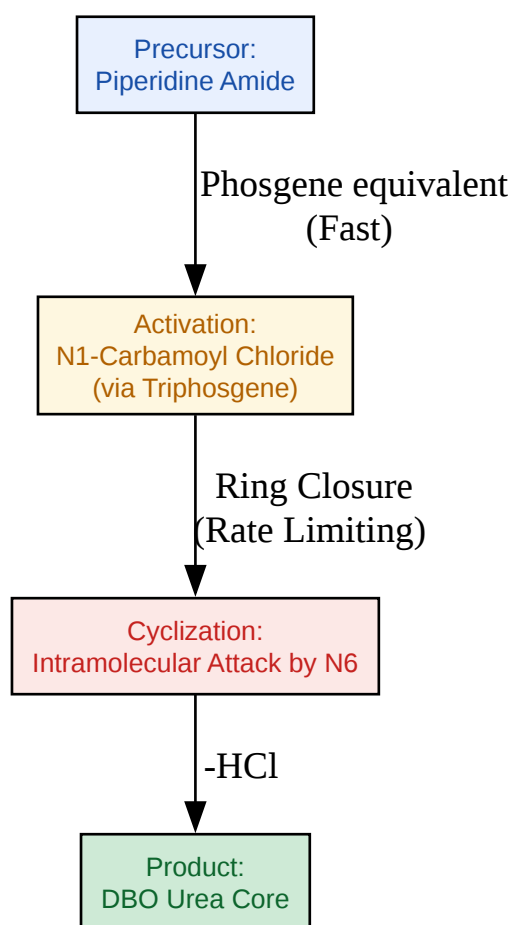
- Hydrogenolysis: Dissolve the cyclized intermediate in THF/Water (1:1). Add 10% Pd/C (0.1 eq wt). Hydrogenate at 1 atm H₂ for 2–4 hours.
- Sulfation: Filter catalyst. To the filtrate (containing the N-hydroxy intermediate), add Sulfur Trioxide Pyridine complex (SO₃Py)

·Py) (1.5 eq). Adjust pH to ~6.5 with NaOH.

- Salt Formation: Treat the sulfated intermediate with Sodium 2-ethylhexanoate (SEH) in ethanol to precipitate Avibactam Sodium.

Mechanistic Visualization

Understanding the cyclization mechanism is crucial for troubleshooting impurity formation.



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Figure 2: Mechanistic pathway of the urea cyclization event.

Quality Control & Troubleshooting

Parameter	Specification	Troubleshooting
Water Content (KF)	< 0.1% in Cyclization	Moisture consumes Triphosgene, leading to low yields. Dry solvents strictly.
Temperature	0–5°C during addition	Higher temps promote dimerization (intermolecular reaction).
Addition Rate	> 60 mins for Triphosgene	Fast addition causes exotherms and impurity formation.
HPLC Purity	> 98% (Final API)	Main impurity: Des-sulfated Avibactam (hydrolysis product). Control pH during workup.

References

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- To cite this document: BenchChem. [Application Note: High-Performance Synthesis of Avibactam Sodium via Urea Cyclization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1437214/docs#application-note-high-performance-synthesis-of-avibactam-sodium-via-urea-cyclization>]

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